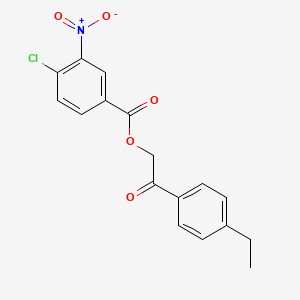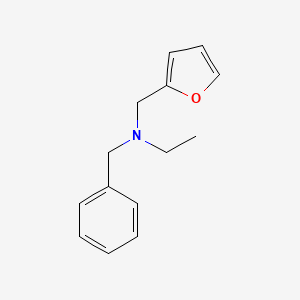![molecular formula C16H15N3O2S2 B5754421 N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE](/img/structure/B5754421.png)
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of an ethylsulfanyl group attached to a thiadiazole ring, which is further connected to a naphthyloxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethylthiol (C2H5SH) under basic conditions, such as in the presence of sodium hydroxide (NaOH).
Attachment of the Naphthyloxyacetamide Moiety: The final step involves the coupling of the ethylsulfanyl-thiadiazole intermediate with 2-naphthyloxyacetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder (Fe)
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with diverse functionalities.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: Due to its biological activities, N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE is being explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: This compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and thiadiazole ring are known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparación Con Compuestos Similares
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-NAPHTHYLOXY)ACETAMIDE can be compared with other thiadiazole derivatives to highlight its uniqueness:
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(3-METHYLPHENOXY)ACETAMIDE: This compound has a similar structure but with a methylphenoxy group instead of a naphthyloxy group. The presence of the naphthyloxy group in this compound may confer different biological activities and properties.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and design more effective derivatives for specific applications.
Propiedades
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-2-22-16-19-18-15(23-16)17-14(20)10-21-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIOAVAALDJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)
![N,1-dimethyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-amine](/img/structure/B5754347.png)





![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)

![2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B5754407.png)



